molecular formula C20H23N3O3S B3628760 Ethyl 4-[(2-morpholin-4-ylphenyl)carbamothioylamino]benzoate

Ethyl 4-[(2-morpholin-4-ylphenyl)carbamothioylamino]benzoate

Cat. No.: B3628760
M. Wt: 385.5 g/mol
InChI Key: FJERODMTIFBPCF-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-morpholin-4-ylphenyl)carbamothioylamino]benzoate is a complex organic compound with a molecular formula of C19H22N2O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-morpholin-4-ylphenyl)carbamothioylamino]benzoate typically involves a multi-step process:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 4-aminobenzoate.

    Introduction of the Thiourea Linkage: The ethyl 4-aminobenzoate is then reacted with phenyl isothiocyanate to introduce the thiourea linkage, forming ethyl 4-[(phenylcarbamothioyl)amino]benzoate.

    Morpholine Substitution: Finally, the phenyl group is substituted with a morpholine ring through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-morpholin-4-ylphenyl)carbamothioylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea linkage to a thiol or amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

Ethyl 4-[(2-morpholin-4-ylphenyl)carbamothioylamino]benzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-morpholin-4-ylphenyl)carbamothioylamino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and thiourea linkage play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(3-morpholinopropyl)carbamothioylamino]benzoate
  • Ethyl 4-[(2-chloro-5-phenylcarbamoyl)phenyl]sulfonylamino]benzoate

Uniqueness

Ethyl 4-[(2-morpholin-4-ylphenyl)carbamothioylamino]benzoate is unique due to the presence of both a morpholine ring and a thiourea linkage, which confer specific chemical and biological properties

Properties

IUPAC Name

ethyl 4-[(2-morpholin-4-ylphenyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-2-26-19(24)15-7-9-16(10-8-15)21-20(27)22-17-5-3-4-6-18(17)23-11-13-25-14-12-23/h3-10H,2,11-14H2,1H3,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJERODMTIFBPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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